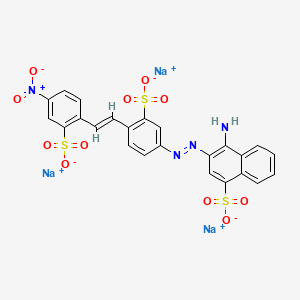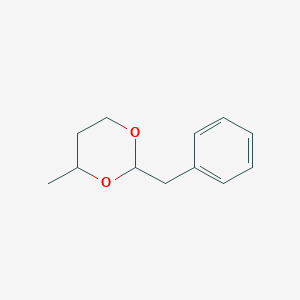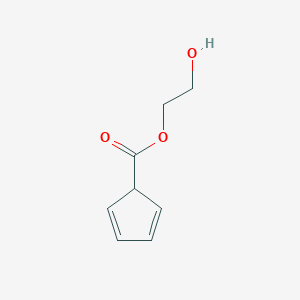
2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate is an organic compound characterized by a cyclopentadiene ring substituted with a hydroxyethyl group and a carboxylate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate typically involves the reaction of cyclopenta-2,4-diene-1-carboxylic acid with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic addition of the ethylene oxide to the carboxylic acid, followed by ring opening to form the hydroxyethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as sodium hydroxide can enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: 2-Carboxyethyl cyclopenta-2,4-diene-1-carboxylate.
Reduction: 2-Hydroxyethyl cyclopenta-2,4-diene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and therapeutic applications.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Cyclopenta-2,4-diene-1-carboxylate: Lacks the hydroxyethyl group, making it less versatile in chemical reactions.
2-Hydroxyethyl benzene-1-carboxylate: Contains a benzene ring instead of a cyclopentadiene ring, leading to different chemical properties and reactivity.
2-Hydroxyethyl cyclohexane-1-carboxylate: Contains a saturated cyclohexane ring, resulting in different stability and reactivity.
Uniqueness
2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate is unique due to its combination of a cyclopentadiene ring with a hydroxyethyl and carboxylate group. This structure provides a balance of reactivity and stability, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
770702-65-3 |
|---|---|
分子式 |
C8H10O3 |
分子量 |
154.16 g/mol |
IUPAC 名称 |
2-hydroxyethyl cyclopenta-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C8H10O3/c9-5-6-11-8(10)7-3-1-2-4-7/h1-4,7,9H,5-6H2 |
InChI 键 |
ITFKUZMUWBDVSD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(C=C1)C(=O)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


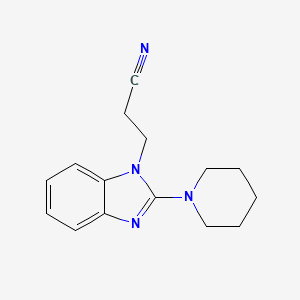
![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)
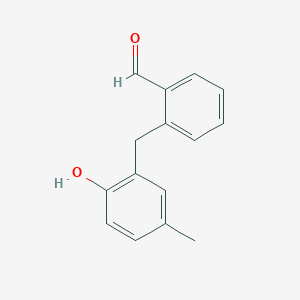
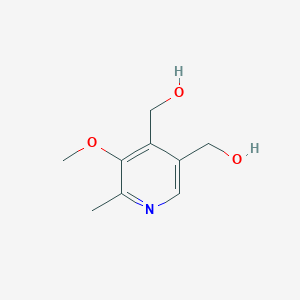
![1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol](/img/structure/B13798096.png)
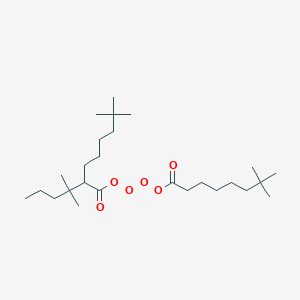
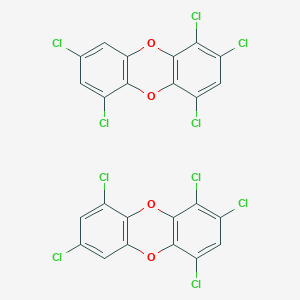
![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)
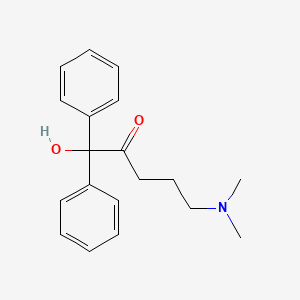
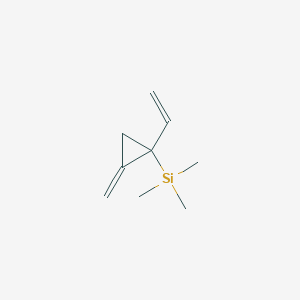
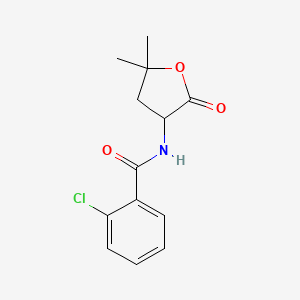
![Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
